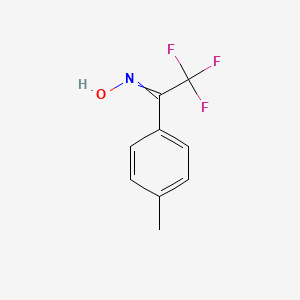

2,2,2-Trifluoro-1-p-tolyl-ethanone oxime

Description

2,2,2-Trifluoro-1-p-tolyl-ethanone oxime is a fluorinated oxime derivative characterized by a trifluoromethyl group attached to an ethanone backbone, with a p-tolyl (4-methylphenyl) substituent and an oxime functional group (-NOH). This compound is structurally significant due to the electron-withdrawing trifluoromethyl group, which enhances its stability and reactivity in substitution and condensation reactions.

Properties

Molecular Formula |

C9H8F3NO |

|---|---|

Molecular Weight |

203.16 g/mol |

IUPAC Name |

N-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)8(13-14)9(10,11)12/h2-5,14H,1H3 |

InChI Key |

HWQOIGLJELXUJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Structural Analogs

2.1.1. 2,2,2-Trifluoro-1-[3-(2,2,2-trifluoro-acetyl)azulen-1-yl]ethanone

- Structure : Features an azulenyl group instead of p-tolyl.

- Properties : Single-crystal X-ray data (R factor = 0.038) confirm planar geometry and strong intermolecular hydrogen bonding via the oxime group, enhancing crystallinity .

2.1.2. (E/Z)-1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone Oxime

- Structure : Contains an imidazopyridine heterocycle.

- Applications : Such heterocyclic oximes are often intermediates in drug discovery (e.g., kinase inhibitors) due to their bioisosteric properties .

2.1.3. 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone Oxime

- Structure : Methoxy substituent at the meta position vs. methyl at the para position in the p-tolyl analog.

- Synthesis: Prepared via condensation of trifluoroacetophenone derivatives with hydroxylamine, similar to methods for other trifluoroethanone oximes .

Physicochemical and Toxicological Comparisons

| Compound | Substituent | Melting Point (°C) | Toxicity Profile | Key Applications |

|---|---|---|---|---|

| 2,2,2-Trifluoro-1-p-tolyl-ethanone oxime | p-tolyl | Not reported | Limited data; likely low acute toxicity | Pharmaceutical intermediates |

| 4-Methylpentan-2-one oxime | Aliphatic chain | Not reported | H302 (harmful if swallowed) | Antifouling paint crosslinkers |

| Butanone oxime (C4) | Short aliphatic chain | Not reported | Carc. 1B, STOT RE 2, Skin Sens. 1 | Phased out due to hazards |

| Tosyl-protected trifluoroethanone oxime | Tosyl group | Not reported | Higher stability, reduced reactivity | Protecting group in synthesis |

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl group in 2,2,2-Trifluoro-1-p-tolyl-ethanone oxime increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions compared to non-fluorinated oximes .

- Toxicity : Aliphatic oximes (e.g., 4-methylpentan-2-one oxime) exhibit higher acute toxicity (H302) compared to aromatic trifluoro derivatives, which lack harmonized hazard classifications .

- Stability : Tosyl-protected oximes demonstrate enhanced hydrolytic stability, making them preferable in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.